4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid
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Overview
Description
4-((Pyridin-4-ylmethylene)amino)benzoic acid is an organic compound that features a pyridine ring attached to a benzoic acid moiety through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-4-ylmethylene)amino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and 4-pyridinecarboxaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for 4-((Pyridin-4-ylmethylene)amino)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-4-ylmethylene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the methyleneamino linkage to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-((Pyridin-4-ylmethylene)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((Pyridin-4-ylmethylene)amino)benzoic acid involves its ability to interact with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyridine ring can act as a Lewis base, targeting Lewis acidic sites, while the carboxyl group can interact with metal ions or other functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-((Pyridin-3-ylmethylene)amino)benzoic acid
- 4-((Pyridin-2-ylmethylene)amino)benzoic acid
- 4-((Pyridin-4-ylmethyl)amino)benzoic acid
Uniqueness
4-((Pyridin-4-ylmethylene)amino)benzoic acid is unique due to the specific positioning of the pyridine ring, which can influence its binding properties and reactivity. This positional isomerism can result in different chemical and biological activities compared to its analogs .
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H,(H,16,17) |
InChI Key |
WGNODVYGRGBQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=CC2=CC=NC=C2 |
Origin of Product |
United States |
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